H-Pro-his-pro-phe-his-phe-phe-val-tyr-lys-OH
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Overview
Description
PHPFHFFVYK is a peptide inhibitor known for its role in scientific research, particularly in the field of biochemistry. The compound has a molecular formula of C69H87N15O12 and a molecular weight of 1318.52 g/mol . It is composed of a sequence of amino acids: Proline-Histidine-Proline-Phenylalanine-Histidine-Phenylalanine-Phenylalanine-Valine-Tyrosine-Lysine .
Preparation Methods
The synthesis of PHPFHFFVYK involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques like HPLC.
Chemical Reactions Analysis
PHPFHFFVYK undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, depending on the reagents used.
Scientific Research Applications
PHPFHFFVYK has a wide range of applications in scientific research:
Mechanism of Action
PHPFHFFVYK functions as a peptide inhibitor by binding to specific enzyme active sites, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets include enzymes involved in critical biological pathways, such as renin, which plays a role in blood pressure regulation . The inhibition mechanism involves the formation of stable complexes between the peptide and the enzyme, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
PHPFHFFVYK is unique due to its specific amino acid sequence, which imparts distinct inhibitory properties. Similar compounds include:
Angiotensinogen analogs: These peptides share structural similarities and are involved in regulating blood pressure.
Other peptide inhibitors: Compounds like ACE inhibitors, which also target enzymes in the renin-angiotensin system.
PHPFHFFVYK stands out due to its specific sequence and the resulting biological activity, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH is a peptide composed of a sequence of amino acids that exhibits diverse biological activities. This article explores its biological activity, including its structure, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The peptide has the following chemical formula:
It features a C-terminal carboxamide group (OH), which influences its solubility and interaction with biological systems. The presence of multiple proline and phenylalanine residues contributes to its structural stability and biological activity, particularly in modulating protein conformation and stability due to proline's unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar peptides have been shown to interact with G-protein coupled receptors (GPCRs), suggesting that this compound may also exhibit receptor-modulating properties. This interaction can influence various signaling pathways related to cardiovascular function and neurobiology.
- Taste Perception and Appetite Regulation : Peptides with comparable sequences have been implicated in taste perception, indicating potential roles in appetite regulation.
- Antioxidant Activity : Some studies suggest that peptides derived from similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
1. Cardiovascular Effects
Research indicates that peptides like this compound may influence cardiovascular health through their interactions with specific receptors involved in blood pressure regulation and heart function.
2. Neurobiological Effects
The compound may act as a signaling molecule in the nervous system, potentially affecting neurotransmitter release and neuronal excitability.
3. Antinociceptive Activity
Peptides with similar structures have shown promise in pain modulation, suggesting that this compound could possess antinociceptive properties .
Comparative Analysis with Similar Peptides
The following table summarizes the characteristics of this compound compared to structurally similar peptides:
Compound Name | Sequence | Unique Features |
---|---|---|
H-Pro-His-Pro-Gly-Pro-Ile-Pro-OH | Pro-His-Pro-Gly-Ile | Contains glycine instead of phenylalanine |
H-Val-Tyr-Ile-Asp-Arg-Val | Val-Tyr-Ile-Asp-Arg | Different sequence focusing on valine and aspartic acid |
H-Ala-Gly-Trp-Lys | Ala-Gly-Trp-Lys | Includes alanine and tryptophan |
This comparison highlights the unique combination of amino acids in this compound, which may enhance its stability and biological activity compared to other peptides.
Case Studies and Research Findings
Study on Antinociceptive Activity :
A recent study evaluated the antinociceptive effects of various peptide derivatives, including those similar to this compound. The results indicated significant pain relief in animal models, with certain derivatives showing enhanced efficacy due to specific amino acid modifications .
In Vitro Studies on Receptor Binding :
Research has demonstrated that peptides containing aromatic residues like phenylalanine and tyrosine can effectively bind to GPCRs. This binding is crucial for their role in modulating physiological responses such as pain perception and cardiovascular function .
Properties
Molecular Formula |
C69H87N15O12 |
---|---|
Molecular Weight |
1318.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
InChI Key |
AIRMFERKNRDUKD-PVGXKDMPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |
Origin of Product |
United States |
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